1-Iodo-2-methoxypropane
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Overview
Description
1-Iodo-2-methoxypropane is an organic compound with the molecular formula C4H9IO. It is primarily utilized as a reagent in the synthesis of other organic compounds. This compound is a halogenated ether, characterized by the presence of an iodine atom and a methoxy group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxypropane can be synthesized through the reaction of 2-methoxypropanol with iodine and a suitable base. The reaction typically involves the use of triphenylphosphine and iodine in an organic solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methoxypropanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Bases: Strong bases like sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Substitution Products: 2-methoxypropanol, 2-methoxypropylamine.
Elimination Products: Propene derivatives.
Scientific Research Applications
1-Iodo-2-methoxypropane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is utilized in the synthesis of specialized polymers and materials with unique properties.
Mechanism of Action
Comparison with Similar Compounds
2-Iodo-2-methylpropane: This compound is similar in structure but has a different substitution pattern, leading to different reactivity and applications.
1-Iodo-2,2-dimethylpropane: Another similar compound with different steric and electronic properties.
Uniqueness: 1-Iodo-2-methoxypropane is unique due to its combination of an iodine atom and a methoxy group, which imparts specific reactivity and makes it a valuable reagent in organic synthesis.
Biological Activity
1-Iodo-2-methoxypropane is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, including its reactivity, potential medicinal properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C4H9IO and features an iodine atom attached to a methoxypropane chain. The presence of iodine enhances its reactivity, making it a candidate for nucleophilic substitution reactions. Its structure can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Weight | 185.99 g/mol |
Boiling Point | Not available |
Solubility | Very soluble in organic solvents |
Log P (octanol-water partition coefficient) | 1.85 |
The biological activity of this compound is primarily influenced by its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom. This property allows it to interact with various biological targets, potentially influencing cellular processes.
Biological Activity and Applications
This compound has been investigated for several biological activities:
1. Antimicrobial Properties:
Research indicates that compounds containing iodine can exhibit antimicrobial activity. The halogen's electronegativity may play a role in disrupting microbial cell walls or interfering with metabolic pathways.
2. Drug Design:
Due to its structural features, this compound is being explored in drug design, particularly for developing new antibiotics and antifungal agents. Its ability to form stable complexes with biological macromolecules enhances its potential as a lead compound in pharmaceutical research.
3. Reactivity with Biological Molecules:
Studies have shown that halogenated compounds can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. This reactivity could be harnessed for targeted drug delivery systems.
Case Study 1: Antimicrobial Activity
A study published in Medicinal Chemistry examined the effectiveness of various halogenated compounds, including this compound, against common bacterial strains. The results indicated that this compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria.
Case Study 2: Drug Development
In a recent patent application, researchers described a synthetic route for this compound as a precursor for novel antibiotic compounds. The synthesis involved the reaction of methanol with iodoalkanes under controlled conditions to yield derivatives with enhanced biological activity.
Properties
IUPAC Name |
1-iodo-2-methoxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-4(3-5)6-2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGHGUTAZLFGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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